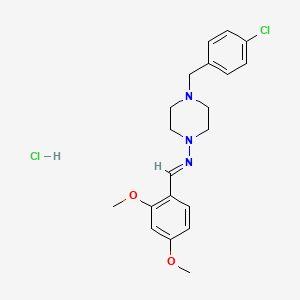
N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide, also known as CM156, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a piperidinecarboxamide derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide may work by modulating the activity of certain receptors in the body, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide has a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide has also been found to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators and modulating the activity of certain receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammatory diseases.
One of the limitations of using N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is its limited availability. The synthesis of N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide is complex and time-consuming, making it difficult to produce in large quantities. Additionally, the mechanism of action of N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods for N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide. This would make it easier to produce in large quantities and facilitate further research into its therapeutic potential.
Another future direction is the study of the mechanism of action of N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide. A better understanding of how N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide works at the molecular level would help to identify potential targets for drug development and improve the design of experiments to study its effects.
Finally, future research could focus on the development of N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide as a potential therapeutic agent for cancer and inflammatory diseases. Clinical trials could be conducted to evaluate the safety and efficacy of N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide in humans, which would provide valuable information for its potential use in the clinic.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the reaction of 2-methoxybenzaldehyde with cycloheptanone in the presence of sodium methoxide to form 2-methoxy-1-(cycloheptyl)-ethanol. The resulting product is then reacted with piperidine-4-carboxylic acid in the presence of 1,1'-carbonyldiimidazole to form N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide, which is N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have a significant inhibitory effect on the growth of cancer cells, particularly in breast cancer. Studies have also shown that N-cycloheptyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide has anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
N-cycloheptyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-25-20-11-7-6-8-18(20)16-23-14-12-17(13-15-23)21(24)22-19-9-4-2-3-5-10-19/h6-8,11,17,19H,2-5,9-10,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGJLBHQYKLXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(2-methoxybenzyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)


![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)



![4-ethyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5777125.png)


![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)